N-Boc-Imino-(triphenyl)phosphorane
CAS No.: 68014-21-1
Cat. No.: VC20899103
Molecular Formula: C23H24NO2P
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68014-21-1 |
---|---|
Molecular Formula | C23H24NO2P |
Molecular Weight | 377.4 g/mol |
IUPAC Name | tert-butyl N-(triphenyl-λ5-phosphanylidene)carbamate |
Standard InChI | InChI=1S/C23H24NO2P/c1-23(2,3)26-22(25)24-27(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Standard InChI Key | KNXPVXCUELYHDM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Information
N-Boc-Imino-(triphenyl)phosphorane, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is characterized by its triphenylphosphine core connected to a Boc-protected nitrogen. The compound possesses the following fundamental properties:
Property | Value |
---|---|
CAS Number | 68014-21-1 |
Molecular Formula | C₂₃H₂₄NO₂P |
Molecular Weight | 377.42 g/mol |
IUPAC Name | tert-butyl triphenylphosphoranylidenecarbamate |
InChI Key | KNXPVXCUELYHDM-UHFFFAOYSA-N |
Synonyms | N-Boc-Imino-(triphenyl)phosphorane; tert-butyl (triphenyl-λ5-phosphanylidene)carbamate; Carbamic acid, N-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester; (Triphenylphosphoranylidene)carbamic acid tert-butyl ester; N-(tert-Butoxycarbonyl)imino(triphenyl)phosphorane; Triphenyl(t-butoxycarbonylimino)phosphorane |
The structure features a phosphorus atom bonded to three phenyl groups and a nitrogen atom carrying a tert-butoxycarbonyl (Boc) protecting group, creating a ylide-type structure that contributes to its unique reactivity .
Physical and Chemical Properties
N-Boc-Imino-(triphenyl)phosphorane exists as a white to almost white crystalline solid or powder. Its physical characteristics make it suitable for various laboratory applications:
Physical Property | Value |
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Physical Form | Powder to crystal |
Color | White to almost white |
Melting Point | 147.0 to 151.0 °C |
Boiling Point | 491.8±28.0 °C (Predicted) |
Density | 1.08±0.1 g/cm³ (Predicted) |
Solubility | Soluble in methanol |
Storage Conditions | Keep in dark place, sealed in dry, room temperature |
The compound demonstrates reasonable stability under normal laboratory conditions but should be protected from light and moisture to prevent degradation. Its solubility in methanol facilitates its use in various organic reactions .
Safety Parameter | Classification/Information |
---|---|
GHS Pictogram | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Statements | H314: Causes severe skin burns and eye damage |
Precautionary Statements | P260, P264, P280, P301+P310+P330+P331, P303+P361+P353+P310, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501 |
Risk Statements | 23/34/35 |
Safety Statements | 36/37/39 |
UN Number | 1759 |
Hazard Class | 8 |
Packing Group | III |
When working with this compound, appropriate personal protective equipment should be worn, including gloves, eye protection, and lab coats. Adequate ventilation is essential, and contact with skin, eyes, and respiratory system should be avoided .
Applications in Organic Synthesis
Preparation of Ketimines
One of the primary applications of N-Boc-Imino-(triphenyl)phosphorane is in the preparation of ketimines through the aza-Wittig reaction. This reaction involves the condensation of the phosphorane with carbonyl compounds, particularly isatins, to form the corresponding imines with the Boc protecting group intact .
The general reaction involves refluxing the phosphorane with isatin derivatives in anhydrous 1,4-dioxane for approximately 24 hours, yielding ketimines in moderate to good yields (26-60%) .
Synthesis of α-Amino Acid Derivatives
N-Boc-Imino-(triphenyl)phosphorane serves as a valuable reagent in the synthesis of α-amino acid derivatives. Research by Herbage and colleagues has demonstrated its utility in accessing N-Boc imino esters, which can then be transformed into various amino acid derivatives through additional synthetic steps .
The compound offers advantages over alternative methods that require multiple steps to access N-Boc imino esters, although it is noted that the reagent can be costly for large-scale synthesis .
Synthesis of Spiro Compounds
Recent research published in 2025 has demonstrated the application of N-Boc-Imino-(triphenyl)phosphorane in the synthesis of spiro[indoline-3,2′-piperidine]-2,4′-diones. This process involves:
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Preparation of isatin N-Boc imines using the phosphorane reagent
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Organocatalytic, enantioselective decarboxylative Mannich reactions with α,β-unsaturated β'-ketoacids
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N-deprotection and diastereoselective, intramolecular, aza-Michael reaction
This synthetic pathway provides access to previously unreported spiro compounds with potential applications in medicinal chemistry .
Synthesis and Reaction Mechanisms
Mechanism of Aza-Wittig Reaction
The mechanism of the aza-Wittig reaction involves:
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Nucleophilic attack of the ylide phosphorus on the carbonyl carbon
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Formation of a four-membered oxaphosphetane intermediate
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Collapse of the intermediate to form the imine product and triphenylphosphine oxide
This mechanism is analogous to the traditional Wittig reaction but involves the formation of a C=N bond instead of a C=C bond.
Preparation of N-Boc-Protected Amino Acids
N-Boc-Imino-(triphenyl)phosphorane has been employed in the synthesis of N-tert-butanesulfinyl -arylglycines, which are important building blocks in pharmaceutical compounds. These include:
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Glycopeptide antibiotics
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Norcardicin antibacterial agents
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Cardiovascular drugs like Plavix
The methodology developed by Ellman, Beenen, and Weix utilizes rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, providing access to diverse α-arylglycine derivatives with high yields and selectivities .
Current Research and Applications
Recent studies have expanded the utility of N-Boc-Imino-(triphenyl)phosphorane in asymmetric synthesis. For instance, researchers have developed methods for the:
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Organocatalytic, enantioselective decarboxylative Mannich reactions with isatin N-Boc imines
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Synthesis of 3-carbamoyl-2-oxindole derivatives
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Production of spiro compounds through subsequent transformations
These advances demonstrate the ongoing importance of this reagent in modern organic synthesis .
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